molecular formula C12H14ClFN4O2S B2438139 6-chloro-2-fluoro-N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide CAS No. 2094597-41-6

6-chloro-2-fluoro-N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide

Cat. No. B2438139
CAS RN: 2094597-41-6
M. Wt: 332.78
InChI Key: OTPHUVQQSBCLHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-2-fluoro-N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as CFM-4, and it is a sulfonamide derivative that has a pyridine ring and a pyrazole ring. CFM-4 has been found to have a range of biochemical and physiological effects, and it has been studied for its potential use in various research applications.

Mechanism of Action

The mechanism of action of CFM-4 is not fully understood, but it is believed to involve the inhibition of several cellular pathways that are involved in cancer cell growth and survival. CFM-4 has been found to inhibit the activity of several enzymes that are involved in DNA replication and repair, which can lead to the accumulation of DNA damage and cell death. CFM-4 has also been found to inhibit the activity of several signaling pathways that are involved in cancer cell growth and survival, including the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
CFM-4 has been found to have a range of biochemical and physiological effects. CFM-4 has been shown to induce cell death in cancer cells, but it has also been found to have other effects on normal cells. CFM-4 has been found to induce autophagy, which is a process by which cells recycle damaged or unwanted proteins and organelles. CFM-4 has also been found to inhibit angiogenesis, which is the process by which new blood vessels are formed. This can be beneficial in cancer treatment, as tumors require a blood supply to grow and spread.

Advantages and Limitations for Lab Experiments

CFM-4 has several advantages as a research tool. It has been extensively studied, and its mechanism of action is well-understood. CFM-4 has been found to have potent anti-cancer activity, which makes it a valuable tool for cancer research. However, there are also some limitations to the use of CFM-4 in lab experiments. CFM-4 is a sulfonamide derivative, which can limit its solubility in water and other solvents. This can make it difficult to use in certain experiments. Additionally, CFM-4 has not been extensively studied in vivo, so its effects in animal models are not well-understood.

Future Directions

There are several future directions for research on CFM-4. One area of focus is on improving the solubility of CFM-4, which would make it easier to use in a wider range of experiments. Another area of focus is on studying the effects of CFM-4 in vivo, which would provide more information about its potential use as a cancer treatment. Additionally, researchers are interested in identifying new targets for CFM-4, which could expand its potential applications beyond cancer research. Overall, CFM-4 is a promising compound that has the potential to be a valuable tool for scientific research.

Synthesis Methods

CFM-4 can be synthesized using a multi-step process that involves several chemical reactions. The synthesis of CFM-4 starts with the reaction of 6-chloro-2-fluoropyridine-3-sulfonyl chloride with 1-(2-methylpropyl)-1H-pyrazole-4-carboxamide in the presence of a base. This reaction results in the formation of the intermediate product, which is then treated with a reducing agent to obtain CFM-4.

Scientific Research Applications

CFM-4 has been studied for its potential use in various scientific research applications. One of the most significant applications of CFM-4 is in the field of cancer research. CFM-4 has been found to have potent anti-cancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. CFM-4 has been shown to induce cell death in cancer cells by activating apoptosis pathways.

properties

IUPAC Name

6-chloro-2-fluoro-N-[1-(2-methylpropyl)pyrazol-4-yl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClFN4O2S/c1-8(2)6-18-7-9(5-15-18)17-21(19,20)10-3-4-11(13)16-12(10)14/h3-5,7-8,17H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPHUVQQSBCLHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C=N1)NS(=O)(=O)C2=C(N=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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